REACTION_CXSMILES
|
[Si]([CH:5]=[N+:6]=[N-])(C)(C)C.[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:15][OH:16].[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:23]1[CH2:27]OCC1>>[CH3:5][N:6]1[CH2:23][CH2:27][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH2:15][OH:16])[CH:12]=2)[CH2:14]1 |f:1.2,3.4.5.6.7.8|
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
Name
|
acid 10-33
|
Quantity
|
9.99 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
PhMe MeOH
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.CO
|
Name
|
ester
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is quenched with glacial AcOH (10 mL)
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide the crude ester as a solid
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
slowly quenched with water (3.6 mL)
|
Type
|
ADDITION
|
Details
|
The mixture is then treated with 2 N NaOH (3.6 mL)
|
Type
|
STIRRING
|
Details
|
The resulting slurry is stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |